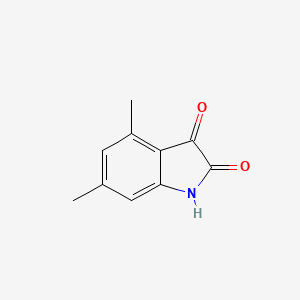
4,6-diméthyl-1H-indole-2,3-dione
Vue d'ensemble
Description
“4,6-dimethyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO2 . It is used for research and development purposes . It is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of “4,6-dimethyl-1H-indole-2,3-dione” involves a reaction that is heated at 80° C. for 30 minutes . The reaction mixture is then cooled to room temperature and poured into ice-water . The precipitated solid is filtered, washed with water, and dried under vacuum to yield “4,6-dimethyl-1H-indole-2,3-dione” as an orange solid .
Molecular Structure Analysis
The molecular weight of “4,6-dimethyl-1H-indole-2,3-dione” is 175.18 . The IUPAC Standard InChI is InChI=1S/C10H9NO2 .
Physical And Chemical Properties Analysis
“4,6-dimethyl-1H-indole-2,3-dione” is a solid at room temperature . It should be stored at temperatures between 2-8°C .
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, dont la 4,6-diméthyl-1H-indole-2,3-dione, se sont avérés posséder des propriétés antivirales . Par exemple, des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont été préparés et rapportés comme des agents antiviraux .
Propriétés anti-inflammatoires
Les dérivés de l'indole sont connus pour leurs activités anti-inflammatoires . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires.
Activité anticancéreuse
Les dérivés de l'indole ont montré un potentiel dans le traitement des cellules cancéreuses . L'application des dérivés de l'indole pour le traitement des cellules cancéreuses a attiré une attention croissante ces dernières années .
Propriétés anti-VIH
Les dérivés de l'indole, dont la this compound, se sont avérés posséder des propriétés anti-VIH . Des dérivés de 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidène)amino]N(4,6-diméthyl-2-pyrimidinyl)-benzène ont été synthétisés et testés pour leur activité anti-VIH .
Activité antioxydante
Les dérivés de l'indole sont connus pour leurs activités antioxydantes . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antioxydants.
Propriétés antimicrobiennes
Les dérivés de l'indole ont montré un potentiel dans le traitement de diverses infections microbiennes . Ils se sont avérés posséder des propriétés antimicrobiennes, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens.
Activité antituberculeuse
Les dérivés de l'indole se sont avérés posséder des propriétés antituberculeuses . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antituberculeux.
Propriétés antidiabétiques
Les dérivés de l'indole sont connus pour leurs activités antidiabétiques . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antidiabétiques.
Mécanisme D'action
Target of Action
Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Propriétés
IUPAC Name |
4,6-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOAYKZGNWFWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368399 | |
| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49820-06-6 | |
| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
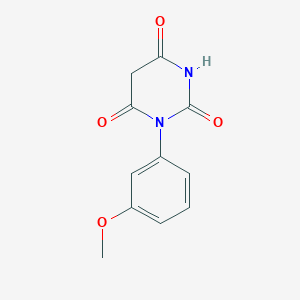

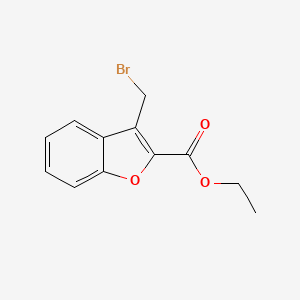
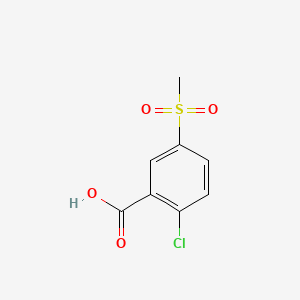
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)
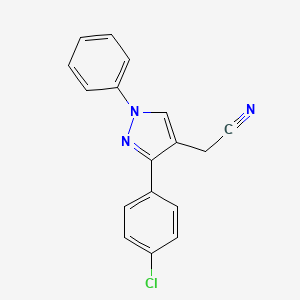
![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)
![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)
